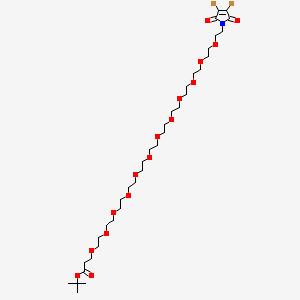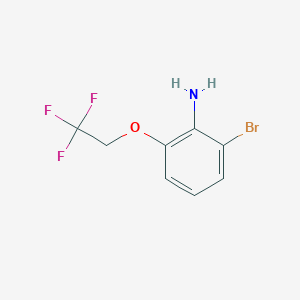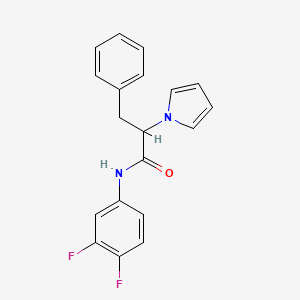
2-(tert-butyl)-3-methoxy-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-butyl)-3-methoxy-1H-pyrrole is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The tert-butyl and methoxy groups attached to the pyrrole ring significantly influence the compound’s chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-3-methoxy-1H-pyrrole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a tert-butyl-substituted ketone with a methoxy-substituted amine, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-butyl)-3-methoxy-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrrolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrroles .
Aplicaciones Científicas De Investigación
2-(tert-butyl)-3-methoxy-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(tert-butyl)-3-methoxy-1H-pyrrole involves its interaction with specific molecular targets. The tert-butyl and methoxy groups influence the compound’s binding affinity and reactivity. The pyrrole ring can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-butyl)-4-methoxy-1H-pyrrole
- 2-(tert-butyl)-3-ethoxy-1H-pyrrole
- 2-(tert-butyl)-3-methoxy-1H-indole
Uniqueness
2-(tert-butyl)-3-methoxy-1H-pyrrole is unique due to the specific positioning of the tert-butyl and methoxy groups on the pyrrole ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
2-tert-butyl-3-methoxy-1H-pyrrole |
InChI |
InChI=1S/C9H15NO/c1-9(2,3)8-7(11-4)5-6-10-8/h5-6,10H,1-4H3 |
Clave InChI |
YJBHYJQJXZVIEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CN1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride](/img/structure/B12866708.png)
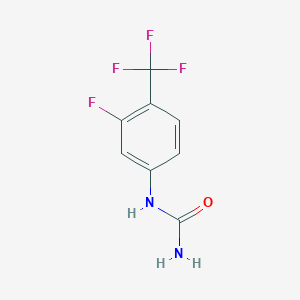
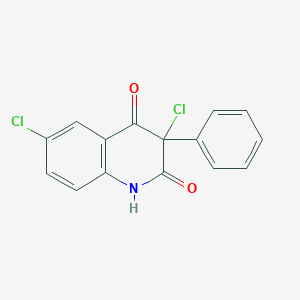
![6-Ethoxy-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B12866738.png)
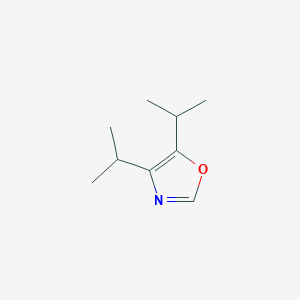
![5-[4-(Methylsulfonyl)phenyl]-1H-indole](/img/structure/B12866754.png)
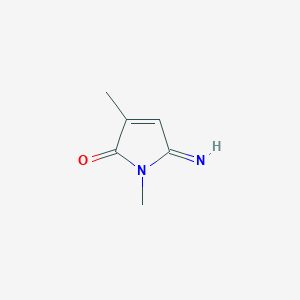
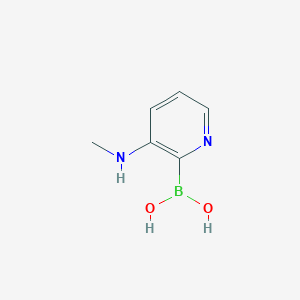
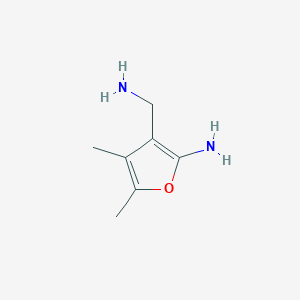
![1-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12866776.png)
![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12866780.png)
